molecular formula C12H15NO5 B2668492 Methyl 2-acetamido-4,5-dimethoxybenzoate CAS No. 63190-57-8

Methyl 2-acetamido-4,5-dimethoxybenzoate

Cat. No.: B2668492
CAS No.: 63190-57-8
M. Wt: 253.254
InChI Key: SBVYRZSSFMDAGH-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4,5-dimethoxybenzoate is a benzoate ester derivative featuring an acetamido group at position 2 and methoxy substituents at positions 4 and 4. This compound is structurally characterized by its aromatic ring functionalized with electron-donating methoxy groups and a polar acetamido moiety, which may influence its solubility, stability, and reactivity.

Properties

IUPAC Name

methyl 2-acetamido-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-7(14)13-9-6-11(17-3)10(16-2)5-8(9)12(15)18-4/h5-6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYRZSSFMDAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4,5-dimethoxybenzoate typically involves the acylation of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-acetamido-4,5-dimethoxybenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related compounds share the methyl benzoate backbone but differ in substituents, leading to distinct properties and applications:

Compound Substituents Key Features
Methyl 2-acetamido-4,5-dimethoxybenzoate 2-acetamido, 4,5-dimethoxy Polar acetamido group enhances hydrogen-bonding potential; methoxy groups increase electron density.
Methyl 2-amino-4,5-dimethoxybenzoate 2-amino, 4,5-dimethoxy Amino group (-NH₂) offers nucleophilic reactivity; used in antitumor agent synthesis .
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy Hydroxy group (-OH) introduces acidity (pKa ~10–12); potential for chelation or ester hydrolysis .
Methyl 2-bromo-4,5-dimethoxybenzoate 2-bromo, 4,5-dimethoxy Bromine substituent enables cross-coupling reactions; high toxicity (harmful by inhalation/skin contact) .

Physicochemical Properties

Comparative physical properties (where available):

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Methyl 2-amino-4,5-dimethoxybenzoate 128–133 343.1 (predicted) 1.189 (predicted)
Methyl 2-bromo-4,5-dimethoxybenzoate Not reported Not reported Not reported
Methyl 4-acetamido-2-hydroxybenzoate Not reported Not reported Not reported
  • Methyl 2-amino-4,5-dimethoxybenzoate exhibits a crystalline solid state with moderate thermal stability, as inferred from its melting and boiling points .
  • The brominated analog’s hazards (e.g., inhalation risks) highlight the impact of halogen substituents on safety profiles .

Biological Activity

Methyl 2-acetamido-4,5-dimethoxybenzoate is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its molecular formula C12H15NO4C_{12}H_{15}NO_4 and a molecular weight of approximately 239.25 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating its potential as an antimicrobial agent.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In a murine model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.
  • Free Radical Scavenging : Its chemical structure allows it to donate electrons to free radicals, neutralizing them effectively.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and apoptosis.

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant efficacy of this compound using DPPH and ABTS radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial efficacy was assessed against clinical isolates of bacteria. The results confirmed that the compound effectively inhibited bacterial growth, supporting its potential use in developing new antimicrobial agents.

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